![molecular formula C13H16O B6256163 2-cyclopentyl-2-phenylacetaldehyde CAS No. 151673-92-6](/img/no-structure.png)
2-cyclopentyl-2-phenylacetaldehyde
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Overview
Description
2-cyclopentyl-2-phenylacetaldehyde is an organic compound that belongs to the class of aliphatic aldehydes . It is a colorless to yellow liquid with a sweet floral odor. The molecular formula of 2-cyclopentyl-2-phenylacetaldehyde is C13H16O .
Synthesis Analysis
The synthesis of 2-cyclopentyl-2-phenylacetaldehyde can be achieved through various methods. One such method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents . Another approach involves the use of the Rosa hybrid phenylacetaldehyde synthase (PAAS), a pyridoxal 5′-phosphate (PLP)-dependent enzyme capable of transforming L-phenylalanine (L-phe) into phenylacetaldehyde by decarboxylation and oxidation .Molecular Structure Analysis
The molecular structure of 2-cyclopentyl-2-phenylacetaldehyde consists of a cyclopentyl group and a phenyl group attached to the same carbon atom, which is also double-bonded to an oxygen atom to form a carbonyl group .Physical And Chemical Properties Analysis
The molecular weight of 2-cyclopentyl-2-phenylacetaldehyde is 188.26 . Other physical and chemical properties specific to this compound are not explicitly mentioned in the search results.Scientific Research Applications
- Applications :
- α-Aminophosphonic Acid Synthesis : Notably, it participates in the stereoselective synthesis of α-aminophosphonic acids .
Organic Synthesis and Medicinal Chemistry
Chiral Synthesis and Stereoselectivity
Chemical Biology and Enzyme Inhibition
Future Directions
The future directions for the study and use of 2-cyclopentyl-2-phenylacetaldehyde could involve its potential applications in the food and perfumery industries, given its sweet floral odor. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Mechanism of Action
Target of Action
It’s structurally similar to phenylacetaldehyde, which is known to interact with primary amine oxidase in escherichia coli .
Mode of Action
Phenylacetaldehyde is known to interact with its targets, causing changes at the molecular level .
Biochemical Pathways
For instance, 2-phenylethanol is known to be involved in the biosynthesis of floral scent in rose flowers .
Pharmacokinetics
Phenylacetaldehyde, a structurally similar compound, is known to be extensively metabolized by cytochrome p450 3a4 .
Result of Action
Related compounds like 2-phenylethanol have been shown to have antimicrobial activity against selected phytopathogenic fungi .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopentyl-2-phenylacetaldehyde involves the conversion of cyclopentanone to 2-cyclopentylacetaldehyde, followed by the Friedel-Crafts acylation of benzene with the resulting aldehyde to yield the final product.", "Starting Materials": [ "Cyclopentanone", "Benzene", "Sodium borohydride", "Acetic acid", "Aluminum chloride", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of cyclopentanone to 2-cyclopentylacetaldehyde using sodium borohydride in methanol", "Step 2: Friedel-Crafts acylation of benzene with 2-cyclopentylacetaldehyde using aluminum chloride as a catalyst and acetic acid as a solvent", "Step 3: Workup of the reaction mixture with water to yield 2-cyclopentyl-2-phenylacetaldehyde as a product" ] } | |
CAS RN |
151673-92-6 |
Product Name |
2-cyclopentyl-2-phenylacetaldehyde |
Molecular Formula |
C13H16O |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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